molecular formula C11H9BrN2OS B5626707 2-[(4-bromobenzyl)thio]-4-pyrimidinol

2-[(4-bromobenzyl)thio]-4-pyrimidinol

Cat. No.: B5626707
M. Wt: 297.17 g/mol
InChI Key: LUKRORLTOHFWQP-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)thio]-4-pyrimidinol is a synthetic pyrimidine derivative designed for research applications. The compound features a pyrimidine core, a significant heterocyclic scaffold in medicinal chemistry, which is functionalized with a 4-bromobenzylthio group at the 2-position and a hydroxyl group at the 4-position . Pyrimidine derivatives are recognized as privileged structures in drug discovery due to their presence in nucleic acids and numerous bioactive molecules, exhibiting a wide range of pharmacological properties . The strategic incorporation of the bromine atom offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships and create diverse chemical libraries. Similarly, the thioether linkage provides a stable yet modifiable tether for bioconjugation or additional derivatization . Compounds bearing the 4-bromobenzylthio motif, similar to the one in this product, have been investigated in scientific literature for their potential biological activities. Recent studies on analogs have shown that such structures are of significant interest in anticancer research, with some demonstrating inhibitory activity against enzymes like topoisomerase I and II . This makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly for those focused on synthesizing novel molecules for antiproliferative assessment . Its primary utility lies in its application as a building block for the development of more complex pharmaceutical candidates and as a tool compound in biochemical research. This product is intended for research use only by trained professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKRORLTOHFWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Bromobenzyl Thio 4 Pyrimidinol and Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the central 2-thio-4-pyrimidinol (or its tautomer, 2-thiouracil) core is the foundational step in synthesizing the target compound. The most prevalent and historically significant method is the cyclocondensation of a 1,3-dicarbonyl compound with thiourea (B124793). orgsyn.orgwikipedia.org This approach, often related to the Biginelli reaction, provides a direct route to the dihydropyrimidine (B8664642) scaffold, which can then be oxidized if necessary. wikipedia.orgmdpi.commdpi.com

Key synthetic strategies include:

Reaction of β-Ketoesters with Thiourea: A classic and highly versatile method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with thiourea. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by an acid or base and proceeds via a series of condensation and cyclization steps to yield the corresponding 6-substituted-2-thiouracil. wikipedia.orgyoutube.com

Condensation of Chalcones with Thiourea: α,β-Unsaturated ketones (chalcones) can be reacted with thiourea in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. nih.govresearchgate.net This method is effective for producing pyrimidine-2-thiones with aryl substituents at positions 4 and 6. researchgate.net

One-Pot Multicomponent Reactions: Modern synthetic approaches often favor one-pot, multicomponent reactions (MCRs) for efficiency. nih.govmdpi.com The Biginelli reaction, for instance, combines an aldehyde, a β-ketoester, and thiourea in a single step to produce highly functionalized dihydropyrimidinethiones. wikipedia.orgmdpi.com These methods can be promoted by various catalysts, including Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org Ultrasound irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter timeframes. nih.gov

A direct and efficient one-pot method for creating 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, offering good yields and functional group tolerance. nih.gov

Table 1: Selected Synthetic Routes to the 2-Thiouracil (B1096) Core

Reactant 1Reactant 2Typical ConditionsResulting CoreReference
Ethyl AcetoacetateThioureaAcid or Base Catalyst (e.g., HCl, KOH), Reflux6-methyl-2-thiouracil wikipedia.orgorganic-chemistry.org
(E)-ChalconeThioureaKOH, Ethanol, Reflux4,6-Diaryl-pyrimidine-2-thione researchgate.net
Aryl Aldehyde, Ethyl Acetoacetate, Thiourea(Thiourea)Acid Catalyst, Ethanol, Reflux (Biginelli Reaction)4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione mdpi.commdpi.com
1,1,3,3-TetraethoxypropaneThioureaHCl, Ethanol2-Mercaptopyrimidine orgsyn.org

Introduction of the Thio-functionalized Bromobenzyl Moiety

Once the 2-thiouracil core is formed, the next crucial step is the introduction of the 4-bromobenzyl group via a thioether linkage. This can be achieved through two primary strategies: direct alkylation with a pre-brominated reagent or late-stage bromination of a benzylthio intermediate.

Thiolation and Alkylation Reactions for Thioether Formation

The most direct and widely used method for forming the thioether bond is the S-alkylation of the 2-thiouracil core. The thione group exists in tautomeric equilibrium with the thiol form (2-mercapto-4-pyrimidinol), allowing it to act as a potent nucleophile.

The reaction typically involves treating the 2-thiouracil with a suitable alkylating agent, in this case, 4-bromobenzyl bromide or 4-bromobenzyl chloride. The process is generally carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. Common bases include potassium carbonate, sodium hydroxide, or triethylamine, while polar aprotic solvents like dimethylformamide (DMF) or alcohols are often used as the reaction medium. scirp.orgscirp.orgresearchgate.net The reaction proceeds via a standard SN2 mechanism to yield the desired 2-[(4-bromobenzyl)thio]-4-pyrimidinol. scirp.org Yields for such alkylations are typically moderate to high, ranging from 50% to over 90%. scirp.orgresearchgate.net

Table 2: Typical Conditions for S-Alkylation of 2-Thiouracils with Benzyl (B1604629) Halides

Thiouracil DerivativeAlkylating AgentBaseSolventConditionsYieldReference
Substituted 2-thiopyrimidineSubstituted Benzyl ChlorideK₂CO₃DMFRoom Temp, 2h-overnight50-94% scirp.org
Substituted 2-thiopyrimidine2-(chloromethyl)-1H-benzimidazoleEt₃NTHFRoom Temp, 24h55-60% scirp.org
2-thio-6-methyluracilo/m/p-chlorobenzyl chlorideNaOHMethanolRoom Temp, 24hNot specified researchgate.net

Regioselective Halogenation Approaches for Bromine Incorporation

While using 4-bromobenzyl halide is the most straightforward approach, an alternative strategy involves the late-stage bromination of an already formed 2-(benzylthio)-4-pyrimidinol scaffold. This requires a regioselective bromination reaction that specifically targets the para-position of the pendant phenyl ring without affecting the electron-rich pyrimidine ring.

Electrophilic aromatic substitution is the key mechanism. Mild brominating agents are essential to achieve high regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for this purpose, often used in solvents like acetonitrile (B52724). uni-muenchen.de The benzylic C-H bonds can also be brominated under specific free-radical conditions, such as the Wohl-Ziegler reaction, but this targets the position adjacent to the ring rather than the aromatic ring itself. wikipedia.org For aromatic bromination, controlling the reaction conditions (e.g., low temperature) is crucial to favor substitution on the less activated phenyl ring over the pyrimidine system. uni-muenchen.de Mild methods for regioselective C2-bromination of fused azine N-oxides have also been developed using tosic anhydride (B1165640) and a bromide source, demonstrating that specific positions on heterocyclic systems can be targeted under controlled conditions. nih.gov

Derivatization and Structural Modifications of the this compound Scaffold

The this compound structure is a versatile scaffold amenable to a wide range of structural modifications. These derivatizations are crucial for tuning the molecule's chemical and physical properties.

Exploration of Substitution Patterns on Pyrimidine and Phenyl Rings

The core structure can be diversified by introducing various substituents at multiple positions on both the pyrimidine and phenyl rings.

Pyrimidine Ring Substitution: The C5 and C6 positions of the pyrimidine ring, as well as the N1 and N3 atoms, are common sites for modification. For instance, starting with different β-dicarbonyl compounds in the initial cyclization step can introduce alkyl or aryl groups at C6. researchgate.net The C5 position can be functionalized through various reactions, including halogenation or the Mannich reaction, as seen in the synthesis of 2-thio-5-piperidinomethyl-6-methyluracils.

Phenyl Ring Substitution: The substitution pattern on the phenyl ring can be easily varied by selecting different substituted benzyl halides in the S-alkylation step. scirp.orgscirp.org Research has shown the successful synthesis of analogues bearing chloro, fluoro, methyl, and nitro groups on the benzyl moiety. scirp.orgmdpi.com This modularity allows for the creation of extensive chemical libraries for structure-activity relationship studies.

Table 3: Examples of Substituted Analogues

Parent ScaffoldReagent/Starting Material VariationResulting Analogue TypeReference
2-ThiouracilSubstituted Benzaldehyde in Biginelli Reaction4-Aryl substituted pyrimidinethione mdpi.com
2-ThiouracilSubstituted Benzyl Halide in S-Alkylation2-(Substituted benzylthio)pyrimidine scirp.orgscirp.org
4-Amino-2-mercaptopyrimidineSubstituted Benzyl Halide4-Amino-2-(substituted benzylthio)pyrimidine derpharmachemica.com
2-Thiouracil-5-sulfonamideVarious aryl sulfonyl chloridesN-aryl substituted sulfonamides mdpi.com

Heterocyclic Annulation Strategies for Fused Systems

The pyrimidine ring in this compound serves as an excellent foundation for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The inherent functionality—specifically the N1-C2(S)-N3 amidine fragment and the C4-hydroxyl group—provides reactive sites for annulation reactions.

Common strategies involve the reaction of the pyrimidine core with bifunctional electrophiles. For example:

Thiazolo[3,2-a]pyrimidines: These fused systems can be synthesized by reacting the 2-thiopyrimidine core with α-halo ketones or α-halo esters like chloroacetic acid. researchgate.netmdpi.com The reaction typically proceeds via initial S-alkylation followed by an intramolecular cyclization involving the N1 nitrogen, leading to the formation of a five-membered thiazole (B1198619) ring fused to the pyrimidine. researchgate.netrsc.org

derpharmachemica.comrsc.orgnih.govTriazolo[4,3-a]pyrimidines: Annulation to form a fused triazole ring can be achieved by first converting the 2-thio group to a hydrazino group. Subsequent cyclization with reagents like formic acid or other one-carbon donors yields the triazolopyrimidine system. organic-chemistry.orgresearchgate.net Alternatively, reacting 2-hydrazinopyridines with isothiocyanates provides a route to related fused triazoles. organic-chemistry.org

Pyrrolo[2,3-d]pyrimidines: The reaction of 2-thioxopyrimidines with benzylamine (B48309) has been shown to afford pyrrolo[2,3-d]pyrimidinethiones. researchgate.net

These annulation strategies significantly expand the chemical diversity accessible from the this compound scaffold, leading to more complex and rigid polycyclic structures. nih.govresearchgate.net

Table 4: Common Annulation Reactions for Fused Pyrimidine Synthesis

Pyrimidine PrecursorAnnulating ReagentFused System FormedReference
Pyrimidine-2-thioneSubstituted 2-bromo-1-phenylethanoneThiazolo[3,2-a]pyrimidine researchgate.net
Pyrimidine-2-thioneEthyl chloroacetateThiazolo[3,2-a]pyrimidinone mdpi.comresearchgate.net
2-HydrazinopyrimidineFormic Acid / Orthoesters derpharmachemica.comrsc.orgnih.govTriazolo[4,3-a]pyrimidine derpharmachemica.com
2-ThioxopyrimidineBenzylaminePyrrolo[2,3-d]pyrimidinethione researchgate.net
3-Amino-1,2,4-triazoleβ-Diketone derpharmachemica.comrsc.orgnih.govTriazolo[1,5-a]pyrimidine researchgate.netacs.org

Stereochemical Control and Characterization in Asymmetric Synthesis

The synthesis of pyrimidine analogues with specific stereochemistry is a significant area of research due to the stereospecificity of biological receptors. While specific literature on the asymmetric synthesis of this compound is not extensively detailed, the principles of stereochemical control in the synthesis of chiral thioethers and heterocyclic compounds are well-established and directly applicable.

Asymmetric synthesis of chiral tertiary thiols and thioethers often involves two primary strategies: the stereoselective formation of a C–S bond or the stereoselective formation of a C–C bond adjacent to the sulfur atom. nih.gov For a molecule like this compound, where chirality could be introduced, for instance, by modification of the pyrimidine ring, methods often rely on stereospecific substitution reactions. nih.gov

One common approach is the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. The use of tert-butanesulfinamide as a chiral auxiliary has been successfully employed in the asymmetric synthesis of pyrazole (B372694) derivatives, demonstrating a viable pathway for creating stereocenters in heterocyclic systems. rsc.org Another strategy involves catalytic enantioselective synthesis. Bifunctional catalysts, such as a ureidopeptide-based Brønsted base, have been used to mediate the enantioselective synthesis of tertiary thiols from 5H-thiazol-4-ones and nitroolefins with high diastereoselectivity and enantioselectivity. ehu.es This highlights the potential for using chiral catalysts to control the stereochemistry during the formation of the thioether linkage or modifications on the pyrimidine core.

The characterization of the resulting stereoisomers is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a primary method for separating enantiomers and determining enantiomeric excess (ee). rsc.orgnih.gov Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents can be employed to distinguish between enantiomers.

Advanced Spectroscopic and Chromatographic Characterization Techniques

The definitive identification and characterization of this compound and its analogues rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, weight, functional groups, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a closely related analogue, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the methylene (B1212753) protons (CH₂) of the benzyl group appear as a singlet at approximately δ 4.54 ppm. uzh.ch The aromatic protons of the 4-bromobenzyl group typically show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (around δ 7.4-7.6 ppm). uzh.ch For the target compound, the protons on the pyrimidinol ring would also give distinct signals, with their chemical shifts and coupling patterns confirming their positions. The hydroxyl proton on the pyrimidinol ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. For the 4-bromobenzylthio moiety, the methylene carbon (CH₂) signal is expected around δ 35-40 ppm. researchgate.net The aromatic carbons of the bromophenyl ring would appear between δ 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. researchgate.net The carbons of the pyrimidinol ring would have distinct chemical shifts reflecting their electronic environment, including the C=O, C=N, and C-S carbons.

Table 1: Expected NMR Data for the 4-Bromobenzyl Moiety in this compound (based on analogous compounds)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H (S-CH₂)~4.5Singlet (s)Methylene protons adjacent to sulfur.
¹H (Aromatic CH)~7.4-7.6Doublet (d)Protons on the bromophenyl ring.
¹³C (S-CH₂)~35.6-Methylene carbon. researchgate.net
¹³C (Aromatic C)~125-135-Aromatic carbons. researchgate.net
¹³C (C-Br)~117.9-Carbon attached to bromine. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₉BrN₂OS), the calculated molecular weight is approximately 297.17 g/mol . nih.gov

Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as two peaks of almost equal intensity, M⁺ and (M+2)⁺. researchgate.net

Common fragmentation pathways for related structures involve the cleavage of the benzyl-sulfur bond. This would lead to the formation of the 4-bromobenzyl cation (m/z 169/171) and the 2-thio-4-pyrimidinol radical fragment. The 4-bromobenzyl fragment is often a prominent peak in the spectrum. nist.gov Further fragmentation of the pyrimidine ring can also occur. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound
Fragment IonPredicted m/zNotes
[M]⁺296/298Molecular ion peak showing the Br isotope pattern.
[M+H]⁺297/299Protonated molecular ion, common in ESI-MS.
[C₇H₆Br]⁺169/1714-Bromobenzyl cation, from cleavage of the S-CH₂ bond.
[C₄H₃N₂OS]⁺127Pyrimidinethiol radical cation after cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group on the pyrimidinol ring.

N-H stretching: If the pyrimidinol exists in its tautomeric amide form, N-H stretching bands would also appear in the 3100-3500 cm⁻¹ region.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrimidinone ring.

C=N and C=C stretching: These absorptions from the aromatic and pyrimidine rings occur in the 1450-1600 cm⁻¹ region.

C-S stretching: This bond typically shows a weak absorption in the 600-800 cm⁻¹ range.

C-Br stretching: A strong band in the lower frequency region, typically around 500-600 cm⁻¹.

Analysis of the IR spectrum of related compounds like 2-hydroxy-4-methyl pyrimidine confirms the presence of characteristic pyrimidine ring vibrations. researchgate.net The spectrum of 4-bromobenzyl alcohol also shows the expected C-Br and aromatic C-H stretches. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for its isolation from reaction mixtures. Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. nih.govresearchgate.net

Typical conditions for the HPLC analysis would involve:

Column: A C8 or C18 silica (B1680970) gel column is generally effective for separating pyrimidine derivatives. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile or methanol) is used. researchgate.net The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing composition) elution.

Detection: UV detection is highly suitable for this compound due to the presence of the aromatic and pyrimidine rings, which absorb UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. ptfarm.pl For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

The retention time of the compound under specific HPLC conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Mechanistic Elucidation of the Biological Actions of 2 4 Bromobenzyl Thio 4 Pyrimidinol

Molecular Target Identification and Validation Approaches

No studies identifying or validating the molecular targets of 2-[(4-bromobenzyl)thio]-4-pyrimidinol are available in the current body of scientific literature.

Investigation of Receptor Binding and Ligand-Target Interaction Dynamics

There is no published data on the receptor binding profile or the dynamics of interaction between this compound and any biological target.

Elucidation of Downstream Signaling Pathway Modulation

Research on the effects of this compound on downstream signaling pathways has not been reported. While studies on other novel pyrimidine (B1678525) derivatives have shown modulation of pathways like the MEK/ERK signaling cascade in colorectal cancer, this cannot be extrapolated to the compound .

Advanced Cellular Assays for Functional Validation and Phenotypic Analysis

There are no published results from advanced cellular assays, such as those for proliferation, apoptosis, or migration, that would provide functional validation or phenotypic analysis of the effects of this compound.

Structure Activity Relationship Sar and Rational Drug Design Principles for 2 4 Bromobenzyl Thio 4 Pyrimidinol Analogues

Impact of Substituents on the Pyrimidine (B1678525) Ring on Biological Potency and Selectivity

The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged scaffold in medicinal chemistry for developing agents with a wide range of therapeutic applications, including anticancer treatments. researchgate.net Modifications to this core structure are pivotal in determining the biological activity and selectivity of its derivatives.

In studies of related thieno[2,3-d]pyrimidine (B153573) derivatives, which share the pyrimidine core, substitutions at various positions have shown significant effects on anticancer activity. For instance, the introduction of different alkyl groups at the 2-position and amino groups at the 4-position of the thieno[2,3-d]pyrimidine scaffold has been explored to enhance anti-proliferative properties against breast cancer cell lines. mdpi.com

For a series of 2-(4-bromobenzyl) tethered 5,6,7,8-tetrahydrobenzo mdpi.comuniroma1.itthieno[2,3-d]pyrimidines, the replacement of an aminophenyl urea (B33335) group at the C-4 position with a variety of other amines was a key part of the design strategy to investigate the SAR. nih.gov This highlights the importance of the substituent at the 4-position of the pyrimidine ring in modulating biological effects. Furthermore, research on 4-amino-2-thiopyrimidine derivatives has indicated that the pyrimidine nucleus is a promising basic structure for developing platelet aggregation inhibitors, with substituents playing a key role in their efficacy. nih.gov The 6-amino-2-thio-3H-pyrimidin-4-one core, for example, showed greater inhibitory efficacy than ethyl-4-amino-2-thiopyrimidine-5-carboxylate analogues. nih.gov

The strategic design of Tropomyosin receptor kinase (TRK) inhibitors based on a 2,4-diaminopyrimidine (B92962) scaffold further underscores the importance of pyrimidine substitution. Over 60 derivatives were synthesized to understand the SAR, leading to the identification of potent inhibitors. nih.gov

Compound SeriesSubstitution PositionEffect on ActivityTarget/Assay
2-(4-bromobenzyl) thieno[2,3-d]pyrimidines nih.govC-4Variation of amine substituents modulates anticancer cytotoxicity.Topoisomerase Inhibition
4-Amino-2-thiopyrimidine derivatives nih.govC-5, C-66-amino group enhances platelet aggregation inhibition over a 5-carboxylate.Platelet Aggregation
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines mdpi.comC-2, C-4Substituents modulate anti-proliferative effects on breast cancer cells.Anticancer (MCF-7, MDA-MB-231)
2,4-diaminopyrimidine derivatives nih.govC-2, C-4Modifications led to potent pan-TRK inhibitors.TRK Inhibition

Role of the Thio-ether Linkage in Ligand-Target Interactions

The thioether linkage (-S-) in 2-[(4-bromobenzyl)thio]-4-pyrimidinol is not merely a spacer but an active contributor to the molecule's chemical properties and biological interactions. The introduction of a thiol or thioether group provides a locus for further functionalization and can influence oxidative processes within a biological system. nih.gov This linkage is a common feature in a variety of biologically active pyrimidine derivatives.

In the context of drug design, the thioether at the 2-position of the pyrimidine ring is crucial. For instance, 4-pyrimidone-2-thioethers are valuable synthetic precursors for creating more complex, functionalized pyrimidines found in many bioactive molecules. researchgate.net The sulfur atom's ability to form hydrogen bonds and participate in other non-covalent interactions can be critical for anchoring the ligand within the active site of a target protein.

In a series of 2-thiopyrimidine derivatives studied for anti-inflammatory and analgesic activities, the thio-group was a central feature of the pharmacophore. researchgate.net Similarly, in the design of anticancer agents, the 2-(4-bromobenzyl) thio-tether was incorporated into a thienopyrimidine scaffold to create potent topoisomerase inhibitors. nih.gov The flexibility and bond angles of the thioether linkage help to correctly orient the benzyl (B1604629) moiety for optimal interaction with amino acid residues in the target's binding pocket.

Influence of the Bromobenzyl Moiety and its Halogenation Pattern

The 4-bromobenzyl group is a critical component for the biological activity of this class of compounds. The bromine atom, a halogen, significantly influences the electronic properties and binding capabilities of the entire moiety. In a study of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines, the para-bromophenyl ring was specifically included to block a potential "soft metabolite spot" at the C-2 position, thereby increasing metabolic stability while allowing for interactions with key amino acids in the target enzyme, topoisomerase. nih.gov

Interestingly, further substitutions on this bromobenzyl ring did not always lead to improved activity. The same study found that adding either electron-donating or electron-withdrawing groups to the phenyl ring of the benzyl group did not cause a significant improvement in cytotoxicity against FaDu cancer cells. nih.gov This suggests that the 4-bromo substitution pattern might be optimal for this specific scaffold and target.

General principles of drug design often show that halogenation patterns are key to activity. The position of the halogen (ortho, meta, or para) can dramatically alter binding affinity and selectivity. u-strasbg.fr The size and electronegativity of the halogen (e.g., F, Cl, Br, I) are also critical variables in modulating the pharmacodynamic and pharmacokinetic properties of a drug candidate.

Compound SeriesModification to Benzyl MoietyEffect on Cytotoxicity
2-(4-bromobenzyl) thieno[2,3-d]pyrimidines nih.govAddition of electron-donating or electron-withdrawing groupsNo significant improvement
2-(4-bromobenzyl) thieno[2,3-d]pyrimidines nih.govReplacement of benzyl with heterocyclic moietyGeneral enhancement of cytotoxicity

Stereochemical Effects on Biological Activity and Specificity

Stereochemistry is a pivotal factor in drug action, influencing everything from target binding to metabolic disposition. nih.gov The majority of natural products are chiral and are often produced as a single enantiomer, which typically possesses significantly higher biological activity than its stereoisomers. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule.

While specific stereochemical studies on this compound were not found, the principles derived from other chiral compounds are directly relevant. For example, in a study of the isomers of 3-Br-acivicin, only the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This difference was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. nih.gov

If chiral centers exist or are introduced into analogues of this compound, it is highly probable that the biological activity will be stereospecific. One enantiomer or diastereomer may exhibit significantly greater potency, better selectivity, or a more favorable pharmacokinetic profile than the others. Therefore, the synthesis and testing of individual stereoisomers would be a critical step in the advanced development of any lead compound from this class.

Strategic Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogues of this compound involves a multi-faceted approach. This strategy integrates SAR data to guide molecular modifications.

Target-Focused Design: A primary principle is to design molecules that exploit specific features of the biological target. For example, in designing anticancer agents targeting topoisomerases, the 2-(4-bromobenzyl) group was incorporated to interact with specific amino acid residues in the enzyme's binding site. nih.gov

Pharmacophore Modeling: The development of a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, is a key strategy. This was used effectively in the design of TRK inhibitors based on a 2,4-diaminopyrimidine scaffold, confirming the rationality of the design approach. nih.gov

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based design can be employed. This led to the discovery of thienopyrimidine derivatives as PI3K and mTOR kinase inhibitors. mdpi.com

Improving Physicochemical Properties: Design strategies also aim to enhance drug-like properties. The inclusion of the p-bromophenyl ring was a strategic move to block a metabolically vulnerable site, thereby potentially improving the compound's stability and pharmacokinetic profile. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to generate novel compounds with improved properties while retaining desired biological activity. uniroma1.itnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetics. nih.gov Scaffold hopping is a more dramatic change, replacing the central core of a molecule with a structurally different one to enter new chemical space and secure intellectual property. uniroma1.itresearchgate.net

These principles are highly relevant to the this compound framework.

Bioisosteric Replacement: The pyrimidine ring itself can be considered a bioisostere of a purine (B94841) base, which is a common strategy for designing antimetabolites. nih.gov In one study, researchers prepared triazolo[4,3-a]benzothieno[2,3-d]pyrimidines as isosteres of 2-thioxothienopyrimidines to explore new chemical space. nih.gov The bromine atom on the benzyl ring could potentially be replaced by other groups like -Cl, -CN, or -CF3 to fine-tune electronic and steric properties. u-strasbg.fr

Scaffold Hopping: One could replace the central pyrimidinol ring with other heterocyclic systems that maintain the key hydrogen bonding and spatial arrangement of the substituents. For instance, a study on 2-(4-bromobenzyl) tethered compounds found that replacing the benzyl group with a heterocyclic moiety generally enhanced cytotoxic potential, which represents a form of functional group replacement that borders on a scaffold hop. nih.gov The goal of such a hop would be to discover a new core structure that might offer improved solubility, metabolic stability, or novelty for patenting purposes. uniroma1.it

Computational Chemistry and Cheminformatics Approaches in the Study of 2 4 Bromobenzyl Thio 4 Pyrimidinol

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For derivatives of 2-[(4-bromobenzyl)thio]-4-pyrimidinol, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research on structurally similar compounds, such as 2-(4-bromobenzyl) tethered 5,6,7,8-tetrahydrobenzo ajpamc.comnih.govthieno[2,3-d]pyrimidines, has demonstrated the utility of this approach. nih.gov In these studies, compounds were docked into the active sites of human topoisomerase I (Topo I) and topoisomerase II (Topo II), crucial enzymes in DNA replication and potential cancer targets. nih.gov The docking results for one such analog, compound 7a, revealed a high docking score of -5.838 at the Topo II active site. nih.gov The analysis showed critical interactions, including a halogen bond between the bromophenyl group and the HIE130 residue, and hydrogen bonds with SER149 and ASN150. nih.gov Another analog, 7r, showed a better binding affinity for Topo I, engaging in π–π stacking and aromatic hydrogen bonds. nih.gov

These simulations are critical for understanding how the 4-bromobenzylthio moiety contributes to binding and for guiding the design of more potent inhibitors. researchgate.netnih.gov The binding energy values obtained from docking are often correlated with experimental bioactivities to validate the computational model. sifisheriessciences.comnih.gov

Compound AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionReference
7a Topoisomerase II-5.838HIE130, SER149, ASN150Halogen Bond, Hydrogen Bonds nih.gov
7r Topoisomerase II-5.202-- nih.gov
7r Topoisomerase IHigher than 7aGLU356, LYS425, DT10, DC112Aromatic H-Bond, Pi-Cation, π–π Stacking nih.gov
4c CDK2 (1HCK)-7.9THR 165, GLU 12, LYS 33Hydrogen Bond nih.gov
4a CDK2 (1HCK)-7.7-- nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to analyze the flexibility and conformational changes of both the ligand and the protein. mdpi.com

For analogs of this compound, MD simulations have been conducted to evaluate the thermodynamic stability of the ligand-target complexes. nih.gov In a study on 2-(4-bromobenzyl) tethered thienopyrimidines, 100-nanosecond MD simulations were performed for complexes with Topo I and Topo II. nih.gov The results indicated that the trajectories were stable throughout the simulation, confirming the stability of the binding poses predicted by docking. nih.gov Analysis of the root-mean-square deviation (RMSD) showed only minor fluctuations, suggesting a stable and favorable interaction within the active site. nih.govmdpi.com MD simulations are crucial for validating docking results and providing a more accurate estimation of the binding affinity by calculating binding free energies. rsc.orgupstate.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netscirp.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized compounds. scirp.org

For various series of pyrimidine (B1678525) derivatives, QSAR studies have been successfully applied to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netscirp.orgnih.gov These models are typically developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (R² = 0.998) was more powerful than a linear MLR model (R² = 0.889) in predicting anticancer activity. nih.gov Descriptors related to molecular shape, connectivity, and electronic properties are often found to be critical for the biological activity of pyrimidine derivatives. researchgate.netnih.gov Such models are invaluable for guiding the optimization of lead compounds like this compound.

Pyrimidine Derivative SeriesTarget/ActivityModel TypeR² (Correlation Coefficient)Q² (Predictive Ability)Reference
Furopyrimidines/Thienopyrimidines VEGFR-2 InhibitionANN0.998Higher than MLR nih.gov
Furopyrimidines/Thienopyrimidines VEGFR-2 InhibitionMLR0.889- nih.gov
Dihydropyrimidinones AnticancerQSARINS0.980.97 nih.gov
Pyrimidine Analogs AntileishmanialMLR0.824- researchgate.net
Pyrimidine Analogs AntileishmanialMNLR0.870- researchgate.net

De Novo Design and Virtual Screening Methodologies for Novel Compound Identification

Virtual screening and de novo design are powerful cheminformatics strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov Virtual screening filters existing databases to find molecules that are likely to bind to a specific target, while de novo design builds new molecules from scratch based on the structural constraints of the target's active site. nih.gov

These methodologies have been applied to discover new pyrimidine-based inhibitors for various targets. mdpi.comnih.gov The process often involves a multi-step approach, starting with high-throughput virtual screening (HTVS) based on docking, followed by more refined standard (SP) and extra precision (XP) docking. mdpi.com Pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for activity, is also used to screen databases for compounds with the desired characteristics. nih.govresearchgate.net For example, a virtual screening of the ZINC database, guided by a pharmacophore hypothesis and docking, successfully identified novel pyrazole (B372694) analogs as potential TRAP1 kinase inhibitors. mdpi.com These approaches can be used to explore the chemical space around the this compound scaffold to identify new derivatives with improved properties. nih.gov

Prediction of Absorption, Distribution, and Metabolism (ADME) Profiles

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting ADME properties early in the drug discovery process helps to identify compounds with favorable drug-like characteristics and avoid costly late-stage failures. sifisheriessciences.com

In silico tools like Schrodinger's QikProp and the SwissADME web server are commonly used to calculate various physicochemical descriptors and predict the ADME profile of pyrimidine derivatives. ajpamc.commdpi.com These predictions are often guided by frameworks like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. sifisheriessciences.com Studies on various pyrimidine derivatives have shown that many compounds in this class exhibit good predicted oral bioavailability, high gastrointestinal absorption, and acceptable skin permeability. ajpamc.com However, some derivatives may show inhibition of cytochrome P450 enzymes (e.g., CYP1A, CYP2D6), which can affect their metabolism. ajpamc.com For this compound, these predictive models are essential for evaluating its potential as a drug candidate and for guiding structural modifications to improve its ADME profile.

ADME Prediction ToolTypical Parameters EvaluatedCommon Findings for Pyrimidine DerivativesReference
Schrodinger Qikprop Molecular weight, logP, H-bond donors/acceptors, oral absorptionMany derivatives follow Lipinski's rule of five. sifisheriessciences.commdpi.com
SwissADME GI absorption, BBB permeation, P-gp substrate, CYP inhibitionGood oral bioavailability and skin permeability are often predicted. ajpamc.comamazonaws.com
LAZAR/PASS online Toxicity, side effects, hERG K+ channel blockageSome pyrimidines may inhibit CYP enzymes; some are predicted non-blockers of hERG. ajpamc.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By calculating properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, DFT provides deep insights into a molecule's stability and chemical behavior. mdpi.comijcce.ac.ir

Future Research Directions and Therapeutic Potential of 2 4 Bromobenzyl Thio 4 Pyrimidinol Derivatives

Development of Novel Analogues with Optimized Pharmacological Profiles

The development of novel analogues of 2-[(4-bromobenzyl)thio]-4-pyrimidinol is a key area of future research, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. Structural modifications of the pyrimidine (B1678525) core, the benzylthio moiety, and the substituents on the pyrimidine ring can lead to compounds with optimized pharmacological profiles.

Researchers have synthesized and investigated various derivatives of the core structure, yielding valuable insights into structure-activity relationships (SAR). For instance, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, which are structurally related to the core compound, have been designed and synthesized. nih.gov One of the lead compounds from this series, compound 7a , demonstrated potent antiproliferative activity against the FaDu human hypopharyngeal squamous cell carcinoma cell line with an IC50 value of 1.73 μM. nih.gov This highlights the potential of modifications at the 4-position of the pyrimidine ring to enhance anticancer activity.

Further modifications could involve the synthesis of hybrid molecules. For example, incorporating the 2-thiopyrimidine scaffold with other pharmacologically active moieties like chalcones has been explored. researchgate.netjetir.org These hybrid compounds have shown promising anticancer activities by potentially targeting multiple pathways. researchgate.netjetir.org

The following table summarizes the key structural modifications and their reported biological activities in analogues related to this compound.

Structural Modification Example Compound Class Reported Biological Activity Reference
Modification at the 4-position of the pyrimidine ring2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidinesPotent antiproliferative activity against FaDu cancer cells nih.gov
Substitution on the benzyl (B1604629) ring2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)MethyluracilsPredicted varied pharmacological actions based on in silico studies nih.gov
Hybridization with other pharmacophores2-Thiopyrimidine/chalcone hybridsAnticancer activity through inhibition of STAT3/STAT5a researchgate.netjetir.org

Exploration of Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve better therapeutic outcomes and overcome drug resistance. Future research should focus on exploring the synergistic effects of this compound derivatives in combination with existing therapeutic agents.

The rationale for combination therapy is to target multiple signaling pathways or cellular processes simultaneously. For instance, a pyrimidine derivative could be combined with a standard chemotherapeutic agent, a targeted therapy, or an immunotherapy. An example of a successful combination therapy involving a pyrimidine analogue is the therapeutic synergism observed between 6-thioguanine and 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea hydrochloride (ACNU) against L1210 leukemic cells in vitro. nih.gov This combination resulted in a greater than 10-fold increase in cell-killing activity compared to the individual drugs. nih.gov

Future studies on this compound derivatives could investigate combinations with drugs that have complementary mechanisms of action. For example, if a derivative is found to induce apoptosis, combining it with a drug that inhibits cell proliferation or angiogenesis could lead to a synergistic antitumor effect.

Advancements in Targeted Delivery Systems and Formulation Strategies

While the intrinsic activity of a drug molecule is crucial, its effective delivery to the target site is equally important for maximizing efficacy and minimizing off-target toxicity. The development of advanced drug delivery systems and formulation strategies for this compound derivatives represents a significant area for future research.

Many pyrimidine-based drugs face challenges such as poor water solubility and lack of tumor selectivity. mdpi.com Nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and micelles, can help overcome these limitations. These carriers can improve the solubility and stability of hydrophobic drugs, prolong their circulation time, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, these delivery systems can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) to achieve active targeting of specific cells or tissues. This targeted approach can enhance the therapeutic index of the drug by increasing its concentration at the site of action while reducing systemic exposure and associated side effects.

Addressing Challenges Related to Drug Resistance and Selectivity

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. The development of this compound derivatives that can overcome existing resistance mechanisms or have a reduced propensity for inducing resistance is a critical research direction.

One of the common mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells. nih.govnih.gov Research on other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, has shown that they can act as P-gp inhibitors, thereby reversing MDR to conventional chemotherapeutic agents like doxorubicin and paclitaxel. nih.govnih.gov Future studies could explore whether this compound analogues also possess P-gp inhibitory activity or can be modified to do so.

Selectivity is another important aspect. The ideal drug should potently affect its intended target while having minimal effects on other cellular components to reduce side effects. Structure-based drug design and high-throughput screening can be employed to develop analogues of this compound with high selectivity towards their specific molecular targets.

Identification of New Therapeutic Indications and Mechanistic Pathways

While the primary focus of research on many pyrimidine derivatives has been on their anticancer properties, their structural versatility suggests potential for a broader range of therapeutic applications. nih.govjetir.orgresearchgate.net Future research should aim to identify new therapeutic indications for this compound derivatives and to elucidate their underlying mechanistic pathways.

The structurally related 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines have been identified as dual inhibitors of topoisomerase-I and topoisomerase-II, key enzymes involved in DNA replication and repair. nih.gov This dual inhibitory activity represents a promising mechanism for anticancer therapy. Further investigation into the mechanistic pathways of this compound derivatives could reveal novel targets and modes of action.

Screening these compounds against a wide range of biological targets, including kinases, proteases, and receptors, could uncover new therapeutic opportunities in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases. A comprehensive understanding of their mechanism of action will be crucial for their clinical development and for identifying patient populations that are most likely to benefit from these novel therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.